molecular formula C6H14ClNO B2875596 (3R,4S)-3-Methylpiperidin-4-ol hydrochloride CAS No. 2387566-30-3

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride

Cat. No.: B2875596
CAS No.: 2387566-30-3
M. Wt: 151.63
InChI Key: RRSULSNKSVBZRD-IBTYICNHSA-N
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Description

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in the synthesis of various pharmaceuticals. The compound’s unique stereochemistry, with the (3R,4S) configuration, contributes to its specific biological activities and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methylpiperidin-4-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 3-methyl-4-piperidone derivative using a chiral reducing agent to ensure the desired stereochemistry. The reaction is usually carried out under controlled conditions to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. The use of advanced techniques like continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s chiral nature makes it valuable in studying stereoselective biological processes.

    Medicine: It is a key intermediate in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride
  • (3R,4R)-3,4-Dimethyl-3-pyrrolidinyl]methanol hydrochloride
  • (3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl]methanol hydrochloride

Uniqueness

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and research.

Properties

IUPAC Name

(3R,4S)-3-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSULSNKSVBZRD-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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